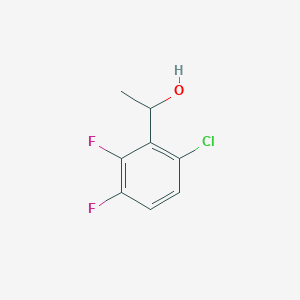
1-(6-Chloro-2,3-difluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloro-2,3-difluorophenyl)ethanol is a chemical compound that has garnered significant interest in various fields of research and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the production of antiplatelet drugs like ticagrelor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2,3-difluorophenyl)ethanol typically involves the reduction of its ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone. One common method involves the use of oxazaborolidine as the reducing agent, which is formed by mixing (S)-diphenylprolinol and trimethoxy borane, followed by the addition of borane dimethylsulfide . The reaction is carried out in toluene as the solvent, and the process includes several steps of temperature control and post-treatment to achieve high yields and purity.
Industrial Production Methods
In industrial settings, biocatalytic approaches have been developed to enhance the production efficiency and environmental sustainability of this compound. Ketoreductases (KREDs) are employed to catalyze the reduction of the ketone precursor with high stereoselectivity and productivity . This method not only improves the yield but also reduces the environmental impact compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Chloro-2,3-difluorophenyl)ethanol undergoes various chemical reactions, including:
Reduction: The compound can be synthesized through the reduction of its ketone precursor.
Oxidation: It can be oxidized back to its ketone form under specific conditions.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Oxazaborolidine, borane dimethylsulfide, and toluene are commonly used in the reduction process.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the alcohol back to the ketone.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions to replace the chloro or fluoro groups.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in the synthesis of pharmaceuticals and other chemical compounds.
Applications De Recherche Scientifique
1-(6-Chloro-2,3-difluorophenyl)ethanol has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and protein engineering.
Mécanisme D'action
The mechanism of action of 1-(6-Chloro-2,3-difluorophenyl)ethanol primarily involves its role as an intermediate in the synthesis of ticagrelor. In this context, the compound undergoes enzymatic reduction to form the chiral alcohol, which is then further processed to produce the active pharmaceutical ingredient . The molecular targets and pathways involved in this process include the interaction with ketoreductases and other enzymes that facilitate the reduction and subsequent reactions.
Comparaison Avec Des Composés Similaires
1-(6-Chloro-2,3-difluorophenyl)ethanol can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)ethanol: Lacks the chloro group, which affects its reactivity and applications.
1-(6-Chloro-2-fluorophenyl)ethanol: Has only one fluoro group, leading to different chemical properties and uses.
1-(6-Chloro-3-fluorophenyl)ethanol:
The uniqueness of this compound lies in its specific combination of chloro and fluoro groups, which confer distinct chemical properties and make it particularly valuable in pharmaceutical synthesis .
Propriétés
Formule moléculaire |
C8H7ClF2O |
|---|---|
Poids moléculaire |
192.59 g/mol |
Nom IUPAC |
1-(6-chloro-2,3-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7ClF2O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4,12H,1H3 |
Clé InChI |
LORJPOQOOYOBSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC(=C1F)F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



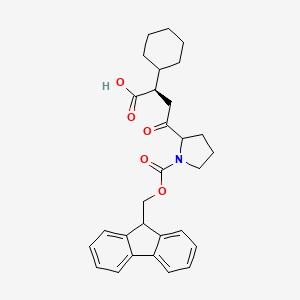
![2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethyl]acetamide](/img/structure/B14028275.png)

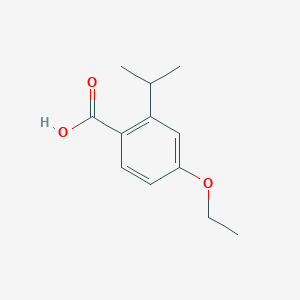
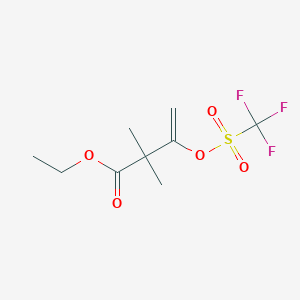
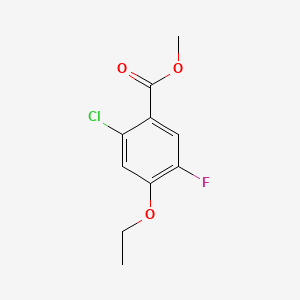
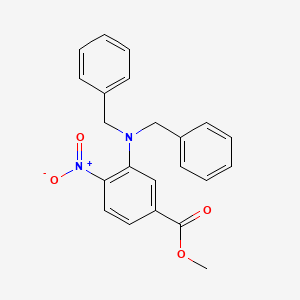
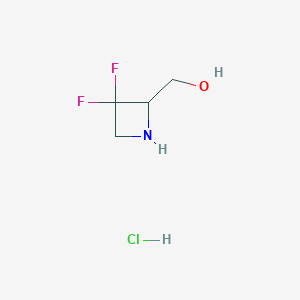
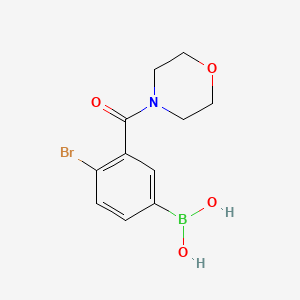

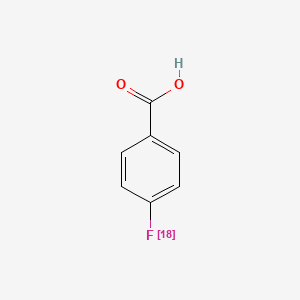

![4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))](/img/structure/B14028335.png)
